molecular formula C13H9F2NO2 B6898932 2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide

2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide

Cat. No.: B6898932
M. Wt: 249.21 g/mol
InChI Key: JQLNTEZZXZUTMZ-UHFFFAOYSA-N
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Description

2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide is an aromatic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of fluorine atoms and the hydroxyl group is achieved through specific substitution reactions. The prop-2-ynyl groups are then added via alkylation reactions under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the benzamide structure.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzamide structure.

Scientific Research Applications

2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-6-hydroxybenzamide: Lacks the prop-2-ynyl groups, resulting in different chemical properties and applications.

    2,4-difluoro-N,N-bis(prop-2-ynyl)benzamide:

    6-hydroxy-N,N-bis(prop-2-ynyl)benzamide: Lacks the fluorine atoms, leading to variations in its chemical behavior and applications.

Uniqueness

2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide is unique due to the combination of fluorine atoms, a hydroxyl group, and prop-2-ynyl groups in its structure

Properties

IUPAC Name

2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-3-5-16(6-4-2)13(18)12-10(15)7-9(14)8-11(12)17/h1-2,7-8,17H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLNTEZZXZUTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#C)C(=O)C1=C(C=C(C=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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